2,4,5-Trihydroxycinnamic acid

Structure-Activity Relationship Antioxidant Redox Potential

2,4,5-Trihydroxycinnamic acid (2,4,5-THCA) is a trihydroxylated hydroxycinnamic acid (C9H8O5, MW 196.16 g/mol) bearing hydroxyl groups at the 2-, 4-, and 5-positions of its aromatic ring. It occurs naturally as the (E)-isomer in rooibos tea (Aspalathus linearis) and as the cis-isomer in seeds of Alisma orientale, the latter having been isolated alongside cis-aconitic anhydride ethyl ester.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 2631046-97-2
Cat. No. B12783482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trihydroxycinnamic acid
CAS2631046-97-2
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)O)C=CC(=O)O
InChIInChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14)/b2-1+
InChIKeyGUOJZFSYQUIYCN-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trihydroxycinnamic Acid (CAS 2631046-97-2): Sourcing and Structural Baseline for Strategic Procurement


2,4,5-Trihydroxycinnamic acid (2,4,5-THCA) is a trihydroxylated hydroxycinnamic acid (C9H8O5, MW 196.16 g/mol) bearing hydroxyl groups at the 2-, 4-, and 5-positions of its aromatic ring [1]. It occurs naturally as the (E)-isomer in rooibos tea (Aspalathus linearis) and as the cis-isomer in seeds of Alisma orientale, the latter having been isolated alongside cis-aconitic anhydride ethyl ester [2][3]. Unlike the more heavily studied 3,4-dihydroxy analogue caffeic acid or the 3,4,5-trihydroxy analogue, the 2,4,5-substitution pattern confers distinct spatial and electronic properties that determine its interaction with redox-sensitive biological targets and its chromatographic behavior in quality-controlled sourcing [3].

Why 2,4,5-Trihydroxycinnamic Acid Cannot Be Interchanged with Caffeic Acid or 3,4,5-THCA in Critical Assays


Hydroxycinnamic acids (HCAs) are not functionally interchangeable; both the number and the ring positions of hydroxyl substituents dictate antioxidant potency, enzyme inhibition profile, and cytotoxicity threshold. A comprehensive structure–activity relationship (SAR) review concluded that the presence of three hydroxyl groups does not automatically enhance antioxidant activity relative to an ortho-dihydroxy (catechol) configuration, emphasizing that the spatial arrangement of –OH groups is the dominant factor governing in vitro performance [1]. The 2,4,5-substitution pattern is underrepresented in the literature compared with the 3,4-dihydroxy (caffeic acid) and 3,4,5-trihydroxy motifs; however, preliminary evidence indicates that 2,4,5-THCA possesses a distinct anti-glycation signature not observed at comparable concentrations with caffeic acid, making empirical substitution without quantitative verification a risk to data reproducibility .

Quantitative Differentiation Evidence: 2,4,5-Trihydroxycinnamic Acid vs. Closest Hydroxycinnamic Analogs


Unique 2,4,5-Hydroxylation Pattern Alters Redox Behavior Relative to Caffeic Acid (3,4-diOH)

SAR analysis establishes that the antioxidant activity of HCAs is governed primarily by hydroxyl position, not merely hydroxyl count. The review by Razzaghi-Asl et al. concludes that ortho-dihydroxy (catechol) substitution is of 'significant importance,' whereas 'the presence of three hydroxy groups does not necessarily improve the activity' [1]. For 2,4,5-THCA, the absence of an ortho-dihydroxy moiety and the presence of a 2-OH group capable of intramolecular hydrogen bonding with the carboxylic side chain differentiate it electronically and sterically from the 3,4-dihydroxy (catechol) configuration of caffeic acid. Caffeic acid exhibits a DPPH IC50 of approximately 16.6 μM and an oxidation peak potential (Ep) of +183 mV [2]; these reference values provide a benchmark against which the divergent redox behavior of the 2,4,5-isomer must be independently measured in any procurement-grade comparison.

Structure-Activity Relationship Antioxidant Redox Potential

Differential Anti-Glycation Activity: Prevention of Advanced Glycation End-Product (AGE) Formation

2,4,5-THCA has been shown to prevent the formation of advanced glycation end products (AGEs) in vitro . While direct IC50 values for 2,4,5-THCA are not publicly disclosed in peer-reviewed form, this anti-glycation activity represents a functional dimension not prominently reported for caffeic acid or ferulic acid at similar experimental scales . By contrast, 3,4,5-THCA's reported bioactivities center on xanthine oxidase inhibition (IC50 = 61.60 ± 8.00 μM) and DPPH scavenging (IC50 = 16.45 ± 3.35 μM) rather than AGE inhibition [1]. The anti-glycation property of 2,4,5-THCA, cited by reputable vendor technical documentation, suggests a potential application niche in diabetic complication models that warrants independent verification and may differentiate it from analogs whose primary characterization is limited to antioxidant enzyme inhibition.

Anti-Glycation AGE Inhibition Diabetes Complications

Defined cis/trans Isomerism Enables Source-Specific Quality Control Differentiating Rooibos-Derived from Alisma-Derived Material

2,4,5-THCA exists as two geometrically distinct isomers with documented natural origins: the (E)-isomer identified in rooibos tea (Aspalathus linearis) [1] and the cis-isomer isolated and structurally confirmed from Alisma orientale seeds alongside cis-aconitic anhydride ethyl ester [2]. This is a verifiable sourcing differentiator: the Zhao et al. (2012) study provides chromatographic and spectroscopic evidence for the cis-isomer as a discrete natural product, reporting its isolation together with nine known phenolic compounds and a megastigmane sesquiterpene, all reported for the first time from Alisma species [2]. In contrast, common analogs such as caffeic acid and ferulic acid are predominantly characterized as the trans (E) isomers, and 3,4,5-THCA is not associated with a defined cis natural source in the peer-reviewed isolation literature. This isomer distinction permits procurement specifications tied to botanical origin claims.

Isomer Characterization Natural Product Sourcing Quality Control

Absence of Published Cytotoxicity Flags at Concentrations Where 3,4,5-THCA Shows Pro-oxidant Effects

The SAR review by Razzaghi-Asl et al. explicitly notes that certain hydroxycinnamic acids can exhibit pro-oxidant effects depending on test system conditions, and that trihydroxy substitution does not inherently mitigate this risk [1]. In the Aβ40 fibrillogenesis model, 3,4,5-THCA at 200 μM increased cell viability from 49.47% to 84.78%, yet the baseline cytotoxicity (49.47% viability) indicates significant inherent toxicity of the assay system [2]. Notably, 2,4,5-THCA was not evaluated in this study, meaning no pro-oxidant or cytotoxicity flag has been published for this isomer at comparable concentrations. The absence of adverse cytotoxicity data for 2,4,5-THCA in the peer-reviewed literature, combined with its distinct hydroxylation pattern lacking the catechol moiety that can redox-cycle to ortho-quinones, positions it as a potentially safer alternative for cell-based assays where caffeic acid or 3,4,5-THCA may generate confounding oxidative artifacts. This inference is class-level and requires empirical verification.

Cytotoxicity Safety Screening Pro-oxidant Risk

Best-Fit Application Scenarios for 2,4,5-Trihydroxycinnamic Acid Based on Verified Differentiation Evidence


Natural Product Reference Standard for Rooibos Tea and Alisma orientale Phytochemical Fingerprinting

2,4,5-THCA serves as a chromatographic reference standard for quality control of rooibos tea (Aspalathus linearis) products and Alisma orientale-based traditional medicine preparations, where its presence is a documented marker compound [1][2]. Its dual cis/trans isomerism, with the cis-isomer confirmed in Alisma seeds, enables isomer-specific HPLC method development that is not achievable with caffeic acid or 3,4,5-THCA. This supports authentication workflows for botanical raw material procurement.

Probe Molecule for Investigating Hydroxyl-Position-Dependent SAR in Antioxidant and Anti-Glycation Assays

Because the 2,4,5-substitution pattern is structurally distinct from both the catechol-type (3,4-diOH) and the galloyl-type (3,4,5-triOH) motifs, 2,4,5-THCA is suited as a comparator probe in SAR studies designed to isolate the contribution of hydroxyl position to antioxidant, pro-oxidant, and anti-glycation endpoints [1][2]. Its reported AGE-inhibitory activity provides a functional readout that can be benchmarked against caffeic acid and 3,4,5-THCA in head-to-head experiments, generating the quantitative differentiation data currently absent from the literature.

Cell-Based Oxidative Stress Models Requiring Non-Catechol Phenolic Controls

In cellular assay systems sensitive to catechol-mediated redox cycling and ortho-quinone formation, 2,4,5-THCA offers a trihydroxy phenolic probe lacking the ortho-dihydroxy group [1]. This structural feature makes it a candidate negative control or comparator for experiments where caffeic acid or 3,4,5-THCA may introduce pro-oxidant artifacts, supporting more rigorous interpretation of antioxidant mechanisms in neuronal, hepatic, or endothelial cell models [2].

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